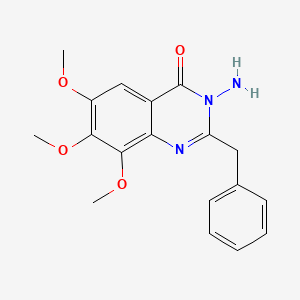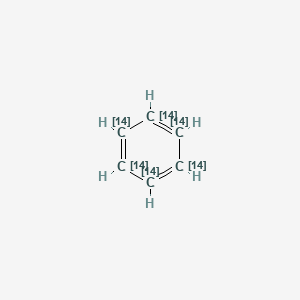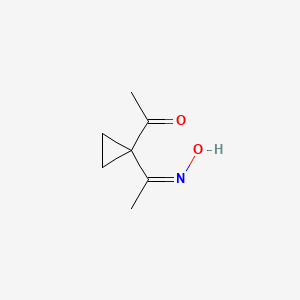
Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxime group attached to a cyclopropyl ring, which is further connected to an acetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) typically involves the reaction of 1-acetylcyclopropyl ketone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The cyclopropyl ring provides rigidity to the structure, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone,1-(1-cyclohexen-1-yl)-
- 1-Acetylnaphthalene
- 1-Acetyl-1-cyclohexene
Uniqueness
Ethanone,1-(1-acetylcyclopropyl)-,1-oxime(9ci) is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This makes it more reactive and selective in certain chemical reactions compared to its analogs.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1-[1-[(Z)-N-hydroxy-C-methylcarbonimidoyl]cyclopropyl]ethanone |
InChI |
InChI=1S/C7H11NO2/c1-5(8-10)7(3-4-7)6(2)9/h10H,3-4H2,1-2H3/b8-5- |
Clave InChI |
PLKVYZVPQVNGDT-YVMONPNESA-N |
SMILES isomérico |
C/C(=N/O)/C1(CC1)C(=O)C |
SMILES canónico |
CC(=NO)C1(CC1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


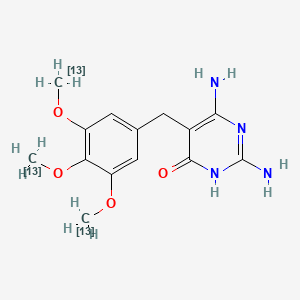

![2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-3-O-methoxymethyl-1-piperidinyl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic Acid Ethyl Ester](/img/structure/B13834444.png)
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
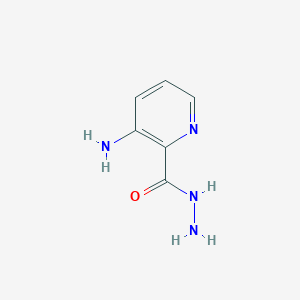
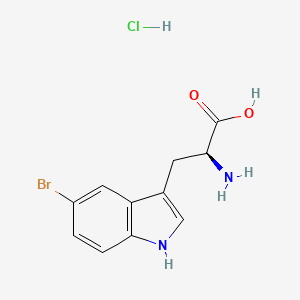

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)
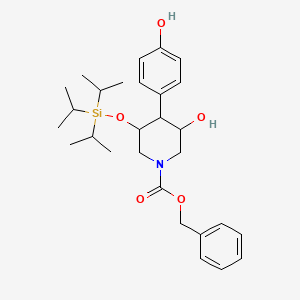
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
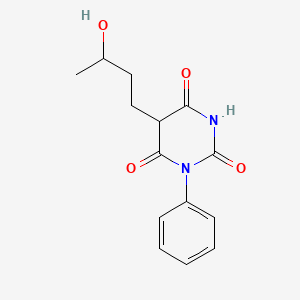
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
